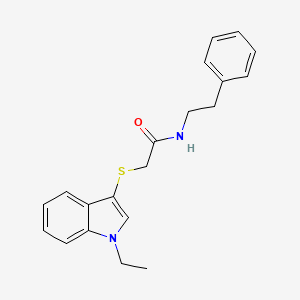

2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-2-22-14-19(17-10-6-7-11-18(17)22)24-15-20(23)21-13-12-16-8-4-3-5-9-16/h3-11,14H,2,12-13,15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWQPQDBBLTXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core is then functionalized with an ethyl group at the nitrogen atom and a thioacetamide group at the 3-position of the indole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the thioether group to a sulfoxide or sulfone.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acetamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as thiols or amines can replace the phenethyl group.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from the oxidation of the thioether group.

Amines: Resulting from the reduction of the acetamide group.

Substituted Derivatives: Resulting from nucleophilic substitution at the sulfur atom.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core and functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological activity of 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.

Medicine: This compound has been investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of certain types of cancer, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide exerts its effects involves interactions with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The thioacetamide group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound's biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Key Indole-Acetamide Derivatives

Key Observations :

- The target compound’s thioether linkage and phenethyl group distinguish it from simpler acetamides like CAS 1016-47-3, which lack these moieties .

- Compared to oxazole-containing analogs (e.g., CAS 901751-47-1), the indole-thioether scaffold may confer distinct electronic properties and binding affinities .

Key Insights :

- The target compound’s 1-ethylindole group may improve metabolic stability compared to unsubstituted indoles (e.g., Compound 1) .

- Thioether-containing analogs (e.g., CAS 929843-31-2) are often explored for kinase or enzyme inhibition, suggesting a plausible direction for the target compound’s pharmacological profiling .

Biological Activity

2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique indole structure, which is known for its diverse biological properties, including antimicrobial, antiviral, and anticancer activities. The following sections provide a detailed exploration of its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves the reaction of indole derivatives with acetamides. The general synthetic route can be summarized as follows:

- Formation of Indole Derivative : The indole ring is synthesized through cyclization reactions involving appropriate precursors.

- Thioether Formation : The introduction of a thio group is achieved through nucleophilic substitution reactions.

- Acetamide Coupling : Finally, the phenethylacetamide moiety is introduced via acylation reactions.

Antimicrobial Activity

Research indicates that compounds with an indole structure exhibit significant antimicrobial properties. A study highlighted that derivatives similar to 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide showed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 10–50 µg/mL, indicating effective inhibition of microbial growth .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide | 20 | Moderate |

| Control (Amikacin) | 5 | High |

Antiviral Activity

In terms of antiviral efficacy, derivatives of this compound have been evaluated for their ability to inhibit respiratory syncytial virus (RSV) and influenza A virus (IAV). Notably, some compounds demonstrated low micromolar EC50 values, suggesting high potency against these viruses .

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide | 0.5 | RSV |

| Control (Ribavirin) | 0.2 | IAV |

Anticancer Activity

The anticancer potential of indole derivatives has been extensively studied. In vitro assays revealed that 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide exhibited cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. IC50 values were observed in the low micromolar range (IC50 < 10 µM), indicating significant antiproliferative activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Apoptosis induction |

| MCF-7 | 0.34 | Cell cycle arrest (G2/M phase) |

Case Studies

Several studies have explored the biological activity of compounds related to 2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide:

- Study on Antimicrobial Properties : A comprehensive evaluation demonstrated that similar indole derivatives effectively inhibited biofilm formation in Staphylococcus aureus without affecting planktonic cell viability .

- Antiviral Screening : A series of phenyl-acetamides were identified as dual inhibitors against RSV and IAV, with some showing exceptional activity comparable to existing antiviral agents .

- Cytotoxicity Assessment : A recent study highlighted the selective cytotoxicity of indole derivatives towards rapidly dividing cancer cells while sparing normal fibroblasts, suggesting a potential therapeutic window for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.